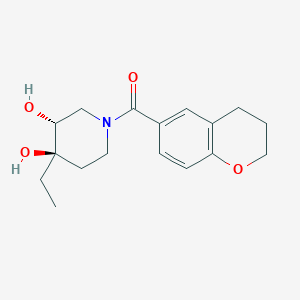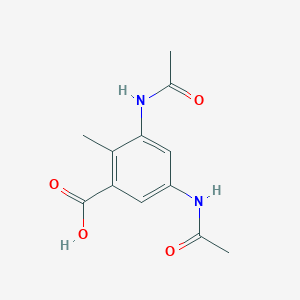
(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-ethylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromen derivatives has been explored through various methods, including a novel approach using a poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives with excellent yields in water. This method emphasizes mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang et al., 2015).
Molecular Structure Analysis
The crystal structures of compounds similar to the target molecule, particularly derivatives of piperidine, have been determined to understand their molecular conformation. For instance, the conformation differences between 3-ethyl and 3-isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate were studied, highlighting the influence of substituents on the molecular structure (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving chromen derivatives include enantioselective additions, such as the diethylzinc addition to aldehydes using dihydroxypiperidine derivatives as catalysts, demonstrating the potential for asymmetric synthesis (Roudeau et al., 2006).
Physical Properties Analysis
The physical properties of chromen derivatives can be complex, involving various spectroscopic techniques for characterization. For example, the synthesis of 3,3′-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives highlighted the use of IR, NMR spectroscopy, MS, and elemental analysis for characterization, emphasizing the importance of these techniques in determining physical properties (Zhou et al., 2013).
Chemical Properties Analysis
The chemical properties of chromen derivatives are explored through their reactivity and interaction with other molecules. For instance, the synthesis and antimicrobial activity study of novel chromen-2-one derivatives showed significant activity, indicating their chemical reactivity and potential applications in medicinal chemistry (Mandala et al., 2013).
Applications De Recherche Scientifique
Synthesis Techniques and Catalysis
Poly (Ethylene Glycol) Grafted Catalysts for Synthesis of Chromene Derivatives
A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid has been identified as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives through a one-pot three-component reaction. This method highlights the advantages of mild reaction conditions, environmental friendliness, and the catalyst's reusability without significant loss of activity (Wang et al., 2015).
Enantioselective Synthesis Using Dihydroxypiperidine Derivatives
Chiral (3R,5R)-dihydroxypiperidine derivatives have been used to catalyze the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols with high enantiomeric excess. This approach showcases the synthesis of optically active compounds via catalysts derived from piperidine (Roudeau et al., 2006).
Medicinal Chemistry and Bioactive Compounds
Antiproliferative Properties of Benzochromene Derivatives
The synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their cytotoxic effects against HT-29 cells demonstrate significant potential for colon cancer treatment. These compounds, particularly 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, have shown to induce apoptosis in colorectal cancer cell lines by modulating the expression of pro- and anti-apoptotic genes (Ahagh et al., 2019).
Antimicrobial Activity of Chromene-Based Naphthyridines Derivatives
Novel chromeno[4,3-f][1,8]naphthyridines derivatives have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, highlighting the potential medical applications of chromene derivatives (Gohil et al., 2016).
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-17(21)7-8-18(11-15(17)19)16(20)13-5-6-14-12(10-13)4-3-9-22-14/h5-6,10,15,19,21H,2-4,7-9,11H2,1H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKZEJIKKQXNMV-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1O)C(=O)C2=CC3=C(C=C2)OCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-ethylpiperidine-3,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)